N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Description
N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a benzothiazole core fused with pyrazolo-pyrazine and piperidine moieties. This structure confers unique physicochemical properties, including enhanced solubility and bioavailability compared to simpler benzothiazole derivatives.
Properties
IUPAC Name |
N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-14-13-17-20(21-9-12-26(17)22-14)25-10-7-15(8-11-25)24(2)19-16-5-3-4-6-18(16)29(27,28)23-19/h3-6,9,12-13,15H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSWGEDACJLALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multi-step reactions starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-a]pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Introduction of the piperidine ring: This step involves the formation of the piperidine ring, which can be achieved through nucleophilic substitution reactions.
Formation of the benzothiazole ring: This involves the cyclization of appropriate thiourea derivatives with ortho-substituted anilines.
Final coupling reaction: The final step involves the coupling of the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrazines.
Scientific Research Applications
N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is used in chemical biology to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparison with analogous molecules to evaluate its pharmacological and chemical distinctiveness. Below is an analysis of structurally and functionally related compounds from available
Table 1: Structural and Functional Comparison
Key Findings :
Structural Differentiation :
- The target compound’s benzothiazole-1,1-dioxide core distinguishes it from pyrazolo-pyrimidine (e.g., 1296308-20-7) or pyrido-pyrimidine (e.g., 1274802-81-1) scaffolds. This difference likely alters binding affinity and selectivity toward enzymatic targets.
- The piperidine linkage in the target compound may enhance blood-brain barrier penetration compared to 1218762-40-3, which contains a rigid cyclohexyl group .
Functional Advantages: The 1,1-dioxo group in the benzothiazole moiety improves metabolic stability relative to non-sulfonated analogs. Unlike 1296308-20-7 (a kinase inhibitor), the target compound’s pyrazolo-pyrazine group may enable dual-target activity (e.g., kinase and GPCR modulation) .
Limitations: No in vivo efficacy data are available for the target compound, whereas 1274802-81-1 has demonstrated anti-inflammatory activity in preclinical models . Synthetic complexity may hinder scalability compared to simpler derivatives like 1218762-40-3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
